CYP P450 Inhibition Profile: Significantly Lower CYP2A6 Inhibition Compared to Methyl Ester Analog
The target compound exhibits IC50 > 20,000 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes, indicating negligible inhibition of these major drug-metabolizing enzymes [1]. This profile contrasts with the methyl ester analog (methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate), which shows potent CYP2A6 inhibition with IC50 = 130 nM under comparable assay conditions, representing a >150-fold difference in CYP inhibition potency [2]. This quantitative divergence provides a procurement rationale for selecting the benzyl ester variant in studies where minimal CYP interference is required.
| Evidence Dimension | CYP P450 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (CYP2E1, CYP2B6, CYP2A6) in human liver microsomes |
| Comparator Or Baseline | Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate: IC50 = 130 nM (CYP2A6) in human liver microsomes |
| Quantified Difference | >150-fold lower CYP2A6 inhibition for benzyl ester vs. methyl ester analog |
| Conditions | Human liver microsomes; CYP2E1 assessed via chlorzoxazone 6-hydroxylation; CYP2B6 assessed via bupropion hydroxylation; CYP2A6 assessed via coumarin 7-hydroxylation (LC-MS endpoint) |
Why This Matters
Researchers requiring a coumarin-3-carboxylate scaffold with minimal CYP-mediated drug-drug interaction liability should preferentially select the benzyl ester over methyl ester analogs, directly impacting assay design and data interpretability.
- [1] BindingDB Entry BDBM50438845. CYP P450 inhibition panel for benzyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate. Accessed 2026-04-30. URL: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 View Source
- [2] BindingDB Entry BDBM50366398. CYP2A6 inhibition by methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate (IC50 = 130 nM). URL: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398 View Source
